molecular formula C10H10F2N2O2S B8036908 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B8036908
M. Wt: 260.26 g/mol
InChI Key: DJXKTZWXUWHQRZ-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a difluoroethoxy group and a methoxy group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using difluoroethanol and a suitable leaving group, such as a halide.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methanol and a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzothiazole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, lacking the difluoroethoxy and methoxy groups.

    6-Methoxybenzothiazole: Similar structure but without the difluoroethoxy group.

    5-(2,2-Difluoroethoxy)benzothiazole: Lacks the methoxy group.

Uniqueness

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both the difluoroethoxy and methoxy groups, which can significantly influence its chemical and biological properties. The difluoroethoxy group can enhance metabolic stability and lipophilicity, while the methoxy group can affect the compound’s electronic properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2S/c1-15-6-3-8-5(14-10(13)17-8)2-7(6)16-4-9(11)12/h2-3,9H,4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXKTZWXUWHQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)N)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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